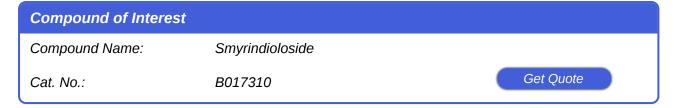


## A Researcher's Guide to Smyrindioloside: Synthesis and Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of **Smyrindioloside**, a natural product belonging to the coumarin family. Due to the limited publicly available data on the specific biological activities of **Smyrindioloside**, this document focuses on its physicochemical properties and the detailed synthetic route to its aglycone, Smyrindiol. This information serves as a crucial starting point for researchers interested in the potential therapeutic applications of this compound.

## **Physicochemical Properties of Smyrindioloside**

**Smyrindioloside** is a furocoumarin glycoside that has been identified in various plant species, including Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri.[1][2] Its chemical structure and key properties are summarized below.



Property	Value	Source
Molecular Formula	C20H24O10	[1][3]
Molecular Weight	424.40 g/mol	[1]
CAS Number	87592-77-6	
Class	Psoralens	-
Physical Description	Powder	-
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	_
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	-

# Asymmetric Total Synthesis of Smyrindiol (Aglycone of Smyrindioloside)

While the direct synthesis of **Smyrindioloside** is not extensively documented in the provided results, a detailed organocatalytic asymmetric total synthesis for its aglycone, Smyrindiol, has been described. This 15-step synthesis utilizes an (S)-proline catalyzed enantioselective intramolecular aldol reaction as the key step to achieve high stereoselectivity (de = 99%, ee = 99%).

## **Experimental Protocol: Asymmetric Total Synthesis of Smyrindiol**

The synthesis commences with commercially available 2,4-dihydroxybenzaldehyde.

Step 1: Protection of Phenolic Hydroxyl Groups

• Treat 2,4-dihydroxybenzaldehyde with a suitable protecting group to selectively protect the phenolic hydroxyl groups.



#### Step 2: Introduction of the Side Chain

 Perform a nucleophilic addition to the aldehyde using an appropriate reagent to introduce the carbon framework of the side chain.

#### Step 3-10: Multi-step Elaboration of the Side Chain

 This phase involves a series of reactions including, but not limited to, oxidation, reduction, and the introduction of chiral centers. These steps are crucial for constructing the dihydrofuran ring system.

#### Step 11: Key Intramolecular Aldol Reaction

 Catalyze the enantioselective intramolecular aldol reaction using (S)-proline. This step is critical for establishing the stereochemistry of Smyrindiol.

#### Step 12: Sonogashira Coupling

• Couple the product from the previous step with an appropriate alkyne via a Sonogashira reaction to build the coumarin core precursor.

#### Step 13: Lindlar Reduction

• Selectively reduce the alkyne to a cis-alkene using a Lindlar catalyst.

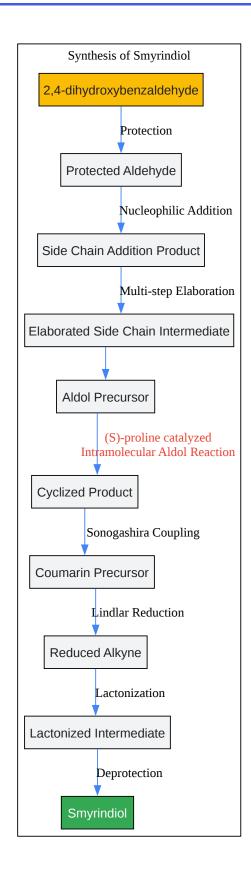
#### Step 14: Lactonization

Induce intramolecular cyclization to form the characteristic coumarin lactone ring.

#### Step 15: Deprotection

Remove the protecting groups from the phenolic hydroxyls to yield Smyrindiol.





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Caption: Asymmetric total synthesis workflow for Smyrindiol.



## **Potential Biological Activities of Related Coumarins**

Specific biological activity data for **Smyrindioloside** is not readily available in the current literature. However, the broader class of coumarins, to which **Smyrindioloside** belongs, is known to exhibit a wide range of pharmacological properties. Terpenoid lactones, a related class of compounds, have demonstrated cytotoxic, anti-inflammatory, antimicrobial, anticancer, and antimalarial activities. It is important to note that these activities are not directly attributable to **Smyrindioloside** and require specific experimental validation for this particular compound. Further research is warranted to explore the biological potential of **Smyrindioloside**.

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